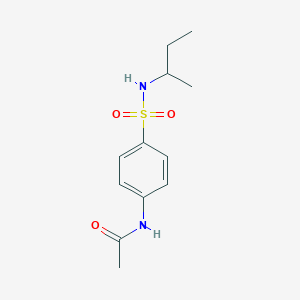
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as Tempol, is a synthetic antioxidant that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It also has the ability to regenerate other antioxidants, such as glutathione and vitamin C. This compound's anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound's neuroprotective effects are thought to be due to its ability to cross the blood-brain barrier and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various disease models. This compound has also been shown to improve mitochondrial function and increase the expression of antioxidant enzymes.
実験室実験の利点と制限
The advantages of using 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments include its ability to scavenge ROS, inhibit lipid peroxidation, and regenerate other antioxidants. However, one limitation of using this compound is its short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for the study of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One direction is to investigate its potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Another direction is to develop more stable analogs of this compound that have a longer half-life. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
合成法
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can be synthesized by reacting 4-amino-2,2,6,6-tetramethylpiperidine with 2-hydroxybenzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and cancer.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)9-11(10-16(3,4)18-15)17-14(20)12-7-5-6-8-13(12)19/h5-8,11,18-19H,9-10H2,1-4H3,(H,17,20) |
InChIキー |
SRHWGWSDRHLSKX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2O)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)


![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)






![N-[4-(cyclohexyloxy)phenyl]acetamide](/img/structure/B269486.png)